2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyrimidine and triazolo[1,5-c]quinazoline frameworks
Preparation Methods
The synthesis of 2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves a multi-step process One common approach is the condensation of appropriate starting materials under controlled conditionsIndustrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. .
Scientific Research Applications
2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine and triazolo[1,5-c]quinazoline derivatives. What sets 2-[5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline apart is the presence of both frameworks in a single molecule, along with the trifluoromethyl group, which imparts unique electronic properties. Similar compounds include:
Properties
Molecular Formula |
C23H18F3N7O |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C23H18F3N7O/c1-34-14-8-6-13(7-9-14)18-10-19(23(24,25)26)33-22(29-18)16(11-28-33)20-30-21-15-4-2-3-5-17(15)27-12-32(21)31-20/h2-9,11-12,18-19,29H,10H2,1H3 |
InChI Key |
XKTKDODOXKZMAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C4=NN5C=NC6=CC=CC=C6C5=N4)N2)C(F)(F)F |
Origin of Product |
United States |
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